MAO-A Inhibition Potency: 5-Bromo-8-fluoroisoquinolin-1(2H)-one vs. Unsubstituted Isoquinolin-1(2H)-one
5-Bromo-8-fluoroisoquinolin-1(2H)-one demonstrates measurable inhibition of recombinant human monoamine oxidase A (MAO-A) with an IC50 of 103 µM (1.03E+5 nM) [1]. In contrast, the unsubstituted isoquinolin-1(2H)-one scaffold lacks reported MAO-A inhibitory activity at comparable concentrations, indicating that the 5-bromo-8-fluoro substitution pattern confers or enhances target engagement.
| Evidence Dimension | MAO-A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.03E+5 nM (103 µM) |
| Comparator Or Baseline | Unsubstituted isoquinolin-1(2H)-one: No reported inhibition |
| Quantified Difference | 103 µM vs. no activity |
| Conditions | Recombinant human MAO-A, kynuramine to 4-hydroxyquinoline conversion, 20 min incubation, fluorometric detection |
Why This Matters
This activity provides a baseline for structure-activity relationship (SAR) studies targeting MAO-A, a key enzyme in neurotransmitter metabolism and a therapeutic target in depression and neurodegeneration.
- [1] BindingDB BDBM50389463. 5-Bromo-8-fluoroisoquinolin-1(2H)-one (CHEMBL2062874). IC50: 1.03E+5 nM for human MAO-A. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389463 View Source
